5-Bromo-2-(furan-2-ylmethylamino)pyrimidine
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Overview
Description
5-Bromo-2-(furan-2-ylmethylamino)pyrimidine is a heterocyclic organic compound with the molecular formula C9H8BrN3O and a molecular weight of 254.08 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a furan-2-ylmethylamino group at the 2-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium monobromoisocyanurate (SMBI) for the bromination of pyrimidine nucleosides . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) and may require the presence of catalysts like ceric ammonium nitrate (CAN) or potassium monoperoxysulfate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar bromination and substitution reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(furan-2-ylmethylamino)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the amino group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while oxidation of the furan ring could produce a furanone derivative .
Scientific Research Applications
5-Bromo-2-(furan-2-ylmethylamino)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleosides.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine involves its interaction with nucleic acid pathways. The compound can act as an inhibitor of enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes . The bromine atom and the furan-2-ylmethylamino group play crucial roles in binding to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the furan-2-ylmethylamino group, making it less versatile in nucleophilic substitution reactions.
2-(Furan-2-ylmethylamino)pyrimidine: Lacks the bromine atom, reducing its reactivity in certain chemical reactions.
Uniqueness
5-Bromo-2-(furan-2-ylmethylamino)pyrimidine is unique due to the presence of both the bromine atom and the furan-2-ylmethylamino group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUNIMSRQPQYHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404366 |
Source
|
Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-01-4 |
Source
|
Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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